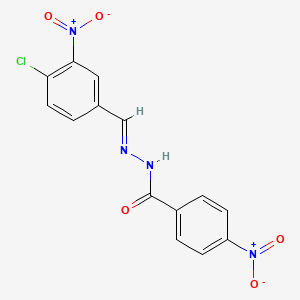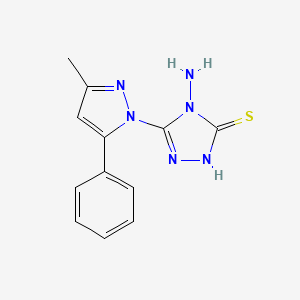
4-amino-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H12N6S and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.08441558 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 4-amino-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their synthesis methodologies and potential biological activities. For instance, the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety has been elaborated, with these compounds showing significant analgesic and antioxidant properties (Karrouchi et al., 2016). This research highlights the chemical flexibility of these compounds and their potential therapeutic applications.
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of these compounds has yielded promising results. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and the evaluation of their antimicrobial activities have been conducted, showcasing good to moderate activity across a range of microbial strains (Bayrak et al., 2009). This suggests the potential for these compounds in developing new antimicrobial agents.
Antioxidant and Analgesic Activities
Further investigation into the properties of these compounds reveals their antioxidant and analgesic activities. The Schiff bases derived from these triazole compounds have shown excellent anti-inflammatory and good antioxidant activities in studies, indicating their potential for development into therapeutic agents (Kate et al., 2018).
Antifungal Activity and Molecular Docking Studies
The potential of these compounds extends to antifungal applications as well, with molecular docking studies confirming their biological potential. For example, research into the synthesis and properties of certain triazolo-thiadiazoles revealed their prospects for antifungal activity, guided by molecular docking to predict their interaction with biological targets (Fedotov et al., 2022).
Propiedades
IUPAC Name |
4-amino-3-(3-methyl-5-phenylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-8-7-10(9-5-3-2-4-6-9)18(16-8)11-14-15-12(19)17(11)13/h2-7H,13H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCXBHRWEUVLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5580868.png)

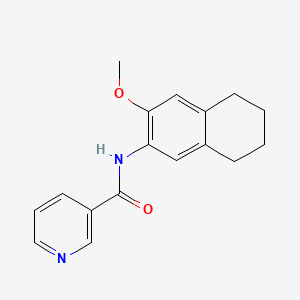
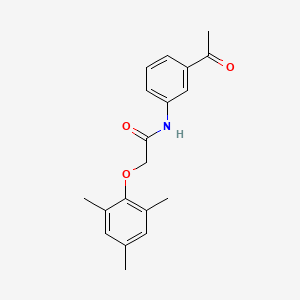
![4-[(dimethylamino)sulfonyl]-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide](/img/structure/B5580895.png)
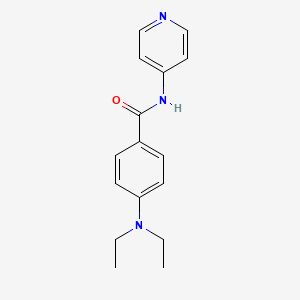

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5580919.png)

![(3R*,4S*)-1-{[5-(3,5-dimethylisoxazol-4-yl)-2-thienyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5580930.png)
![4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5580934.png)
![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5580957.png)
